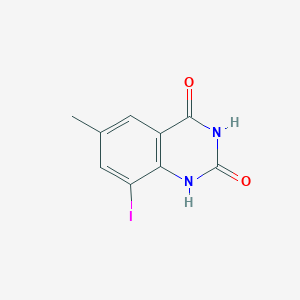
8-iodo-6-methyl-1H-quinazoline-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Iodo-6-methylquinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of iodine and methyl groups in the quinazoline structure can significantly influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodo-6-methylquinazoline-2,4(1H,3H)-dione typically involves the iodination of a quinazoline precursor. One common method is the electrophilic substitution reaction where iodine is introduced into the quinazoline ring. The reaction conditions often include the use of iodine or iodine monochloride in the presence of a catalyst such as silver nitrate or copper(II) sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
8-Iodo-6-methylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can remove the iodine atom, leading to the formation of 6-methylquinazoline-2,4(1H,3H)-dione.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: 6-Methylquinazoline-2,4(1H,3H)-dione.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-Iodo-6-methylquinazoline-2,4(1H,3H)-dione depends on its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The iodine atom can enhance the compound’s ability to interact with biological molecules through halogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methylquinazoline-2,4(1H,3H)-dione: Lacks the iodine atom, which may result in different biological activities.
8-Bromo-6-methylquinazoline-2,4(1H,3H)-dione: Similar structure but with a bromine atom instead of iodine.
8-Chloro-6-methylquinazoline-2,4(1H,3H)-dione: Contains a chlorine atom, which may affect its reactivity and biological properties.
Uniqueness
The presence of the iodine atom in 8-Iodo-6-methylquinazoline-2,4(1H,3H)-dione can significantly influence its chemical reactivity and biological interactions, making it unique compared to its halogenated analogs.
Eigenschaften
CAS-Nummer |
667916-39-4 |
|---|---|
Molekularformel |
C9H7IN2O2 |
Molekulargewicht |
302.07 g/mol |
IUPAC-Name |
8-iodo-6-methyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C9H7IN2O2/c1-4-2-5-7(6(10)3-4)11-9(14)12-8(5)13/h2-3H,1H3,(H2,11,12,13,14) |
InChI-Schlüssel |
JEVUWHZVOGKSPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1)I)NC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


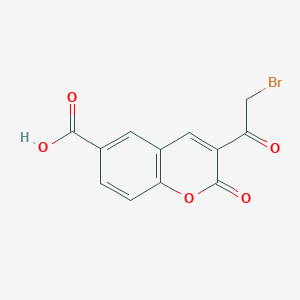
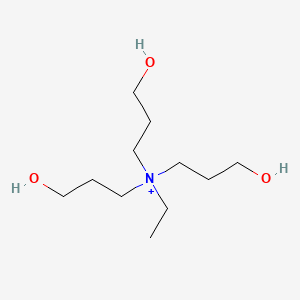
![({2-[6-(Cyclobutylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12529421.png)
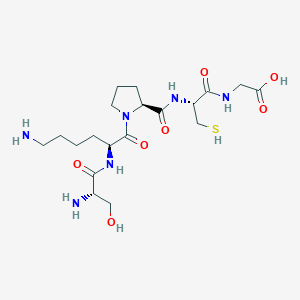
![2-Methyl-1-[3-(methylsulfanyl)phenyl]-2-(morpholin-4-yl)propan-1-one](/img/structure/B12529424.png)
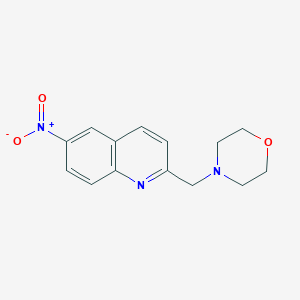

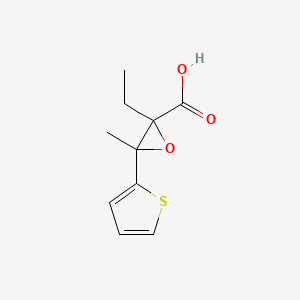

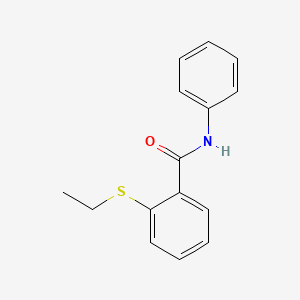
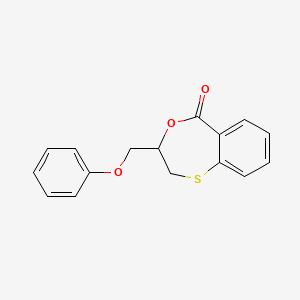
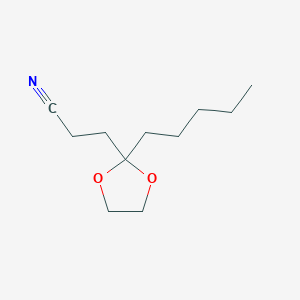
![Phenol, 4-[4,5-bis(4-hydroxyphenyl)-1H-imidazol-2-yl]-3,5-dichloro-](/img/structure/B12529477.png)

